molecular formula C18H18O6 B031490 3-Hydroxy-4',5,7-trimethoxyflavanone CAS No. 76792-94-4

3-Hydroxy-4',5,7-trimethoxyflavanone

Cat. No.: B031490
CAS No.: 76792-94-4
M. Wt: 330.3 g/mol
InChI Key: WXOQEHYPPLFAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-4’,5,7-trimethoxyflavanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide, a molecule that acts as a signaling molecule and can cause inflammation when produced in excess. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that also play a role in inflammation .

Mode of Action

3-Hydroxy-4’,5,7-trimethoxyflavanone interacts with its targets by inhibiting their activity. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound also induces a reduction in the mRNA expressions of iNOS and COX-2, indicating that the inhibition occurs at the transcriptional level .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively. This leads to a decrease in inflammation. The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is also reduced by 3-Hydroxy-4’,5,7-trimethoxyflavanone in a concentration-dependent manner .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Hydroxy-4’,5,7-trimethoxyflavanone’s action are primarily anti-inflammatory. It significantly inhibits the production of nitric oxide and slightly reduces the level of prostaglandin-E2 . It also reduces the production of pro-inflammatory cytokines in a concentration-dependent manner .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4’,5,7-trimethoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4’,5,7-trimethoxyflavanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4’,5,7-trimethoxyflavanone stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological efficacy .

Properties

IUPAC Name

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQEHYPPLFAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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